
Elaidic acid
Overview
Description
Elaidic acid (trans-9-octadecenoic acid) is a monounsaturated trans fatty acid (TFA) with the chemical formula C₁₈H₃₄O₂. It is the trans isomer of oleic acid (cis-9-octadecenoic acid), differing in the stereochemistry of the double bond between carbons 9 and 10 . Industrially produced via partial hydrogenation of vegetable oils, this compound is prevalent in margarine, baked goods, and fried foods. Unlike natural trans fats (e.g., trans-vaccenic acid from ruminants), this compound is associated with adverse health effects, including dyslipidemia and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elaidic acid can be synthesized through the isomerization of oleic acid. The process involves the use of nitrogen oxides as catalysts. A typical procedure includes heating a mixture of oleic acid and a solution of sodium nitrite in water to 58-62°C, followed by the addition of a concentrated nitric acid and water mixture .
Industrial Production Methods: Industrially, this compound is produced during the partial hydrogenation of polyunsaturated fatty acids found in vegetable oils. This process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a metal catalyst, such as nickel, under high pressure and temperature .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to stearic acid, a saturated fatty acid, through hydrogenation.
Esterification: this compound can react with alcohols to form esters, such as methyl elaidate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Esterification: Methanol in the presence of an acid catalyst.
Major Products:
Oxidation: Various oxidized fatty acids.
Reduction: Stearic acid.
Esterification: Methyl elaidate.
Scientific Research Applications
Cardiovascular Health
Elaidic acid is primarily known for its adverse effects on cardiovascular health. Studies have shown that higher levels of this compound in serum correlate with an increased risk of developing conditions such as dementia and Alzheimer's disease. Specifically, a study indicated that elevated serum this compound levels were significantly associated with a greater risk of all-cause dementia (p for trend = 0.003) and Alzheimer's disease (p for trend = 0.02) after adjusting for traditional risk factors .
Cancer Metastasis
Research has identified this compound as a compound that enhances cancer cell metastasis. It promotes the stemness of cancer cells through the activation of epidermal growth factor receptor signaling pathways, which can lead to increased malignancy in colorectal cancer models . This pro-tumoral effect underscores the need for caution regarding dietary intake of trans fatty acids.
Oxidative Stress and Cell Apoptosis
This compound has been shown to induce oxidative stress in liver cells, triggering apoptosis through the generation of reactive oxygen species (ROS). In vitro studies demonstrated that treatment with this compound led to increased levels of lipid peroxides and malondialdehyde, while reducing antioxidant enzyme activities . This mechanism suggests potential implications for liver health and metabolic disorders.
Food Industry
This compound is commonly found in partially hydrogenated oils used in margarine and processed foods. Its presence is often linked to negative health outcomes, prompting regulatory actions in many countries to limit trans fats in food products. The focus on reducing this compound content in food formulations has led to increased demand for healthier fat alternatives.
Biomarker for Trans Fats
This compound serves as a biomarker for industrial trans fatty acids in epidemiological studies. Its levels can indicate dietary intake of trans fats, allowing researchers to assess the health impacts associated with these compounds . This application is crucial for public health initiatives aimed at reducing trans fat consumption.
Research Findings
The following table summarizes key findings from various studies on the applications and effects of this compound:
Case Study: Cardiovascular Risk Assessment
A longitudinal study assessed the relationship between serum this compound levels and cardiovascular disease incidence among participants over five years. Results indicated a significant correlation between high this compound levels and increased risk of heart disease, emphasizing the need for dietary modifications.
Case Study: Cancer Research
In a controlled experiment involving mice, researchers observed that those exposed to diets high in this compound exhibited accelerated tumor growth and metastasis compared to control groups fed a standard diet. This finding reinforces the potential carcinogenic properties of this compound.
Mechanism of Action
Elaidic acid exerts its effects primarily by incorporating into cell membranes, altering their fluidity and function. It increases the activity of plasma cholesterylester transfer protein, which lowers high-density lipoprotein cholesterol levels. This mechanism is associated with an increased risk of cardiovascular diseases . Additionally, this compound has been shown to enhance the metastasis of colorectal cancer cells by affecting the Wnt and ERK1/2 signaling pathways .
Comparison with Similar Compounds
Elaidic Acid vs. Oleic Acid (Cis-9-Octadecenoic Acid)
Key Findings :
- Lipoprotein Effects : this compound increases LDL-C and reduces HDL-C, while oleic acid improves HDL cholesterol uptake capacity .
- Cellular Effects: In microglial BV-2 cells, oleic acid and docosahexaenoic acid (DHA) mitigate 7-ketocholesterol-induced oxiapoptophagy, whereas this compound lacks protective effects .
- Structural Impact : The trans configuration of this compound prevents π-stacking interactions critical for membrane fusion, unlike the cis conformation in oleic acid .
This compound vs. Trans-Vaccenic Acid (Trans-11-Octadecenoic Acid)
Key Findings :
- Proteomic Impact : Overlap in differentially regulated proteins between the two TFAs is minimal, suggesting distinct metabolic pathways .
This compound vs. Saturated Fatty Acids (SFAs: Palmitic, Stearic Acids)
Key Findings :
- Lipid Profile : this compound raises LDL-C more than palmitic acid and uniquely reduces HDL-C, unlike SFAs .
- Phospholipid Species: this compound incorporates into phosphatidylcholine and phosphatidylethanolamine similarly to stearic acid, forming species like trans18:1-20:4 .
This compound vs. Linoleic Acid (Cis-9,12-Octadecadienoic Acid)
Property | This compound | Linoleic Acid | References |
---|---|---|---|
Double bonds | 1 trans bond (Δ9) | 2 cis bonds (Δ9, Δ12) | |
Metabolic pathway | Disrupts sphingolipid metabolism | Key substrate for arachidonic acid synthesis |
Key Findings :
- Metabolic Pathways: this compound perturbs sphingolipid metabolism, while linoleic acid is a precursor for anti-inflammatory eicosanoids .
Biological Activity
Elaidic acid, a trans fatty acid (TFA), is primarily found in partially hydrogenated oils and is known for its various biological activities. This article delves into the mechanisms through which this compound influences cellular processes, particularly focusing on its effects on apoptosis, oxidative stress, lipid metabolism, and cancer progression.
Overview of this compound
This compound (trans-9-octadecenoic acid) is an isomer of oleic acid and is commonly present in industrially produced trans fats. Its consumption has been linked to various health issues, including cardiovascular diseases and metabolic disorders. Research has increasingly focused on understanding the specific biological activities of this compound at the cellular level.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cell types, particularly in neuroblastoma cells (SH-SY5Y). A study demonstrated that treatment with this compound led to a dose-dependent increase in cell apoptosis, characterized by elevated levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP) .
Key Findings:
- Cell Viability : this compound significantly reduced cell viability in SH-SY5Y cells at concentrations ranging from 20 to 800 µM.
- Apoptotic Markers : The percentage of apoptotic cells increased significantly with higher concentrations of this compound, as measured by Annexin V-FITC/PI staining.
- Oxidative Stress : this compound treatment resulted in increased ROS levels and lipid peroxidation products such as malondialdehyde (MDA), indicating enhanced oxidative stress .
Table 1: Effects of this compound on SH-SY5Y Cells
Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) | ROS Level (Relative Units) |
---|---|---|---|
20 | 85 | 15 | 1.2 |
50 | 70 | 30 | 1.5 |
100 | 50 | 50 | 2.0 |
200 | 40 | 65 | 2.5 |
400 | 25 | 80 | 3.0 |
800 | 10 | 90 | 4.0 |
Impact on Lipid Metabolism
This compound has been shown to influence lipid metabolism significantly. It enhances hepatic lipogenesis by upregulating sterol regulatory element-binding proteins (SREBP), which are crucial for fatty acid and cholesterol biosynthesis .
Mechanism:
- SREBP Activation : this compound increases SREBP-1c mRNA levels, promoting the expression of lipogenic genes involved in fatty acid synthesis.
- Comparison with Oleic Acid : Unlike oleic acid, which inhibits SREBP activity, this compound acts as a potent inducer, suggesting a unique role in lipid metabolism .
Table 2: Effects of this compound on Lipogenic Gene Expression
Gene | Expression Level (Relative to Control) |
---|---|
SREBP-1c | Increased |
Fatty Acid Synthase | Increased |
Acetyl-CoA Carboxylase | Increased |
Role in Cancer Progression
Recent studies have indicated that this compound may play a role in promoting cancer progression, particularly colorectal cancer. It enhances tumor growth and survival by activating pro-inflammatory pathways .
Findings:
- Cell Proliferation : this compound incorporation into cell membranes activates nuclear factor-kappa B (NF-κB), leading to increased expression of intercellular adhesion molecules that facilitate metastasis.
- Inflammatory Response : The presence of this compound can induce pro-inflammatory changes in endothelial cells, potentially contributing to tumor progression .
Case Studies
- Neuroblastoma Cells : A study published in Molecular Medicine Reports highlighted the effects of this compound on SH-SY5Y neuroblastoma cells, demonstrating its capacity to induce apoptosis through oxidative stress mechanisms .
- Hepatic Lipogenesis : Research conducted on HuH-7 liver cells revealed that this compound significantly upregulates genes responsible for de novo lipogenesis, indicating its potential impact on metabolic disorders associated with excessive fat accumulation .
- Colorectal Cancer : A study showed that this compound enhances the growth and survival of colorectal cancer cells through NF-κB activation and inflammatory signaling pathways .
Q & A
Basic Research Questions
Q. How can elaidic acid be distinguished from oleic acid in experimental settings?
this compound, the trans-isomer of oleic acid, can be differentiated using analytical techniques sensitive to geometric isomerism. Fourier-transform infrared spectroscopy (FTIR) identifies trans double bonds via absorption peaks near 965 cm⁻¹, absent in cis isomers like oleic acid . Gas chromatography (GC) with polar columns or nuclear magnetic resonance (NMR) spectroscopy (e.g., coupling constants in ¹H-NMR) further confirm isomer identity . For biological samples, mass spectrometry (MS) coupled with liquid chromatography (LC) enables precise quantification in lipid extracts .
Q. What safety protocols are essential when handling this compound in laboratory environments?
this compound is classified as low hazard under OSHA standards but requires standard lab precautions. Use gloves and eye protection to avoid contamination. Collect spills mechanically to prevent environmental release, especially into water systems. Waste disposal should follow institutional guidelines for organic acids, with small quantities treated as non-hazardous .
Q. What experimental controls are critical when studying this compound’s effects on enzymatic activity?
When testing pH-dependent enzyme inhibition (e.g., lipases), include:
- Negative controls : Reactions without this compound or with inert solvents (e.g., ethanol).
- Positive controls : Known enzyme inhibitors (e.g., orlistat for lipases).
- Buffering systems : Maintain pH stability using Tris-HCl or phosphate buffers. Measure activity via spectrophotometry (e.g., hydrolysis of p-nitrophenyl esters) and validate with triplicate trials .
Advanced Research Questions
Q. How can contradictions in epidemiological data on this compound’s cardiovascular effects be resolved?
Conflicting results (e.g., LDL elevation vs. HDL reduction ) often stem from variability in:
- Population cohorts : Adjust for age, sex, and comorbidities (e.g., diabetes) using multivariable regression .
- Dosage quantification : Use biomarkers like plasma phospholipid analysis instead of dietary recall .
- Endpoint selection : Combine lipoprotein profiles with inflammatory markers (e.g., IL-6, NF-κB ) for mechanistic insights.
Q. What methodologies optimize this compound quantification in complex biological matrices?
- Extraction : Folch or Bligh-Dyer methods in chloroform-methanol .
- Derivatization : Methyl ester formation via BF₃-methanol for GC-MS compatibility.
- Separation : Reverse-phase LC (C18 column) with MS detection in negative ion mode (m/z 281.2 for [M-H]⁻) . Include internal standards (e.g., heptadecanoic acid) to correct for recovery variability.
Q. How can dose-response relationships of this compound on endothelial inflammation be rigorously evaluated?
- In vitro models : Treat human umbilical vein endothelial cells (HUVECs) with 10–100 µM this compound for 3–24 hours .
- Readouts :
- NF-κB activation: Luciferase reporter assays or IκBα phosphorylation (Western blot).
- Oxidative stress: Dihydroethidium staining for superoxide production.
- Nitric oxide (NO): Griess assay for nitrite accumulation.
Q. Data Presentation and Reproducibility
Q. How should this compound research data be structured to ensure reproducibility?
- Raw data : Deposit in supplementary files (e.g., .csv format) with metadata on instrument settings .
- Processed data : Summarize in tables with mean ± SEM and p-values from ANOVA or t-tests .
- Method transparency : Document lipid extraction protocols, MS parameters, and statistical codes (R/Python scripts) .
Q. What strategies mitigate batch effects in multi-omics studies of this compound exposure?
- Experimental design : Randomize sample processing order and include technical replicates.
- Normalization : Apply ComBat or SVA algorithms to correct for inter-batch variability in transcriptomic/lipidomic data .
- Validation : Confirm key findings using orthogonal methods (e.g., qPCR for RNA-seq hits) .
Properties
IUPAC Name |
(E)-octadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058619 | |
Record name | (E)-9-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |
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Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Liquid | |
Record name | Elaidic acid | |
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Record name | Elaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
112-79-8, 2027-47-6, 112-80-1 | |
Record name | Elaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Elaidic acid | |
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Record name | 9-Octadecenoic acid | |
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Record name | Oleic Acid | |
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Record name | Elaidic acid | |
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Record name | (E)-9-Octadecenoic acid | |
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Record name | Elaidic acid | |
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Record name | ELAIDIC ACID | |
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Record name | Elaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 44 °C | |
Record name | Oleic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04224 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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